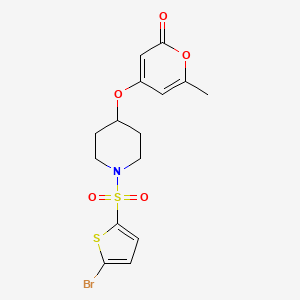
4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" involves the condensation of piperidin-4-yl derivatives with sulfonyl chlorides in the presence of a base. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by reacting piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride using methylene dichloride as the solvent and triethylamine as the base . Similarly, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride under comparable conditions . These methods could potentially be adapted for the synthesis of the compound by substituting the appropriate sulfonyl chloride derivative.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structure of related compounds. The crystallographic analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that it crystallizes in the monoclinic space group P2(1)/c, with the piperidine ring adopting a chair conformation and the sulfur atom displaying a distorted tetrahedral geometry . Similarly, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol also crystallizes in the monoclinic space group P21/c, with a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These findings suggest that the compound "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" would likely exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of the related compounds has been explored in the context of developing anti-inflammatory agents. For example, a series of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines were synthesized and evaluated for their anti-inflammatory properties. The study found that the N-methyl-1,2,3,6-tetrahydropyridyl moiety could serve as a bioisosteric replacement for the tolyl moiety in celecoxib . However, attempts to create hybrid nitric oxide donor derivatives resulted in the formation of undesired N-nitroso products instead of the targeted N-diazen-1-ium-1,2-diolate derivatives . This highlights the complexity of chemical reactions involving sulfonyl piperidinyl compounds and suggests that careful consideration is needed when predicting the reactivity of "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one" can be inferred from spectroscopic and crystallographic data. The characterized compounds exhibit intermolecular and intramolecular hydrogen bonding, which could influence their solubility, melting points, and stability . The chair conformation of the piperidine ring and the tetrahedral geometry around the sulfur atom are likely to affect the compound's reactivity and interaction with biological targets. These properties are essential for understanding the behavior of the compound in various environments and could be critical for its potential application in pharmaceuticals or other chemical industries.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research on compounds structurally related to 4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one primarily focuses on their synthesis and structural characterization. For instance, Sil et al. (2004) described a method for synthesizing highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, showcasing the utility of such compounds in organic synthesis (Sil et al., 2004). Similarly, Girish et al. (2008) synthesized and characterized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, highlighting the importance of X-ray crystallography in understanding the molecular structure of related compounds (Girish et al., 2008).
Antimicrobial and Antifungal Activities
Compounds with structural similarities to 4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one have been investigated for their antimicrobial properties. For example, Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, indicating potential applications in combating microbial infections (Mallesha & Mohana, 2014).
Potential in Alzheimer’s Disease Treatment
Research has also explored the potential of related compounds in treating neurodegenerative diseases. Rehman et al. (2018) synthesized N-substituted derivatives of a compound structurally similar to the one , evaluating them as potential drug candidates for Alzheimer’s disease. This study underlines the importance of exploring novel chemical entities in the quest for effective treatments for such conditions (Rehman et al., 2018).
Anticancer Activity
The application of these compounds in cancer research is another area of interest. Hadiyal et al. (2020) conducted a study on polysubstituted 4H-pyran derivatives, synthesized through a microwave-assisted procedure, and evaluated their anticancer activity against various human cancer cell lines, highlighting the potential of such compounds in oncological research (Hadiyal et al., 2020).
Safety And Hazards
Safety and hazard analysis involves understanding the potential risks associated with handling and using the compound. This can include toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas for further research, or improvements to the synthesis process.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have any other questions or need further clarification, feel free to ask!
Eigenschaften
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO5S2/c1-10-8-12(9-14(18)21-10)22-11-4-6-17(7-5-11)24(19,20)15-3-2-13(16)23-15/h2-3,8-9,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYVLKOUKPUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-((5-bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

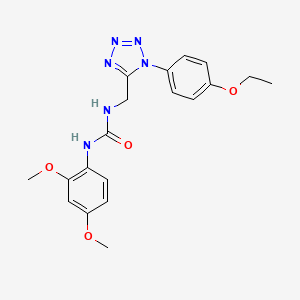
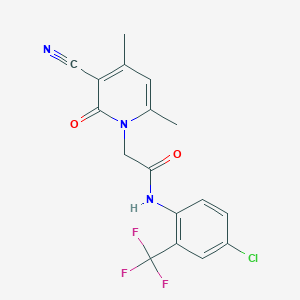

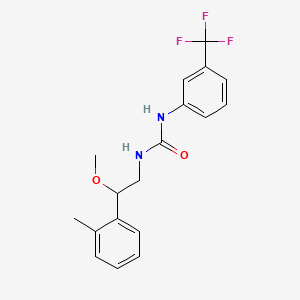
![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)
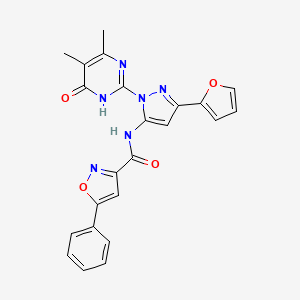
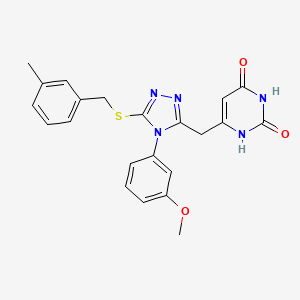
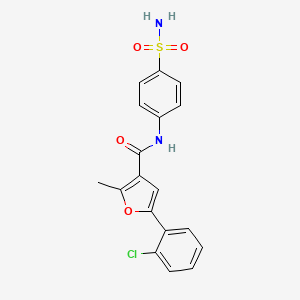


![[(3-Bromophenyl)sulfonyl]acetic acid](/img/structure/B2504035.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(1-methyl-1H-pyrrol-2-yl)acetonitrile](/img/structure/B2504036.png)

